Methyl 1H-pyrrole-1-carboxylate

Description

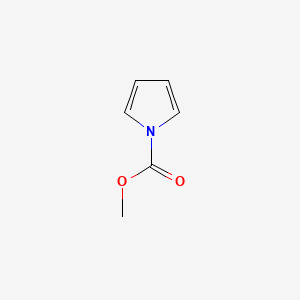

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORALDOSFHZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195422 | |

| Record name | Methyl 1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-63-8 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-pyrrole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 1H-pyrrole-1-carboxylate: A Technical Guide to Synthesis, Properties, and Applications

Introduction

Methyl 1H-pyrrole-1-carboxylate, also known as N-methoxycarbonylpyrrole, is a pivotal heterocyclic compound widely utilized in organic synthesis. The introduction of the methoxycarbonyl group to the pyrrole nitrogen serves a dual purpose: it acts as a protecting group, mitigating the high reactivity and propensity for polymerization of the pyrrole ring, and it modulates the electronic properties of the heterocycle, influencing its reactivity in subsequent functionalization reactions.[1][2] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics and functional materials. The pyrrole motif is a cornerstone in numerous biologically active natural products and synthetic pharmaceuticals, making the strategic manipulation of its derivatives a critical endeavor for researchers in drug discovery.[3][4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Molecular and Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [5][6] |

| Molecular Weight | 125.13 g/mol | [5][6] |

| Appearance | Clear colorless to very slightly yellow liquid | [7] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| CAS Number | 4277-63-8 | [5][6] |

Spectroscopic Data

The structural elucidation of this compound is routinely confirmed by spectroscopic methods. While specific spectra are proprietary to suppliers, typical chemical shifts in ¹H NMR are observed for the pyrrole ring protons and the methyl ester protons. The PubChem database provides some spectral information.[5] Infrared (IR) spectroscopy will show characteristic C=O stretching frequencies for the carbamate functional group. Mass spectrometry will exhibit a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The synthesis of N-alkoxycarbonyl pyrroles, including the methyl derivative, has been approached through various methodologies. A particularly efficient and high-yielding method involves the condensation of a carbamate with a 1,4-dicarbonyl surrogate.[1]

Clauson-Kaas Type Synthesis

A robust and scalable synthesis of this compound is achieved through a modification of the Clauson-Kaas pyrrole synthesis. This method utilizes the reaction of methyl carbamate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][2]

Caption: Clauson-Kaas type synthesis of this compound.

Experimental Protocol: Clauson-Kaas Synthesis

This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonyl pyrroles.[1]

-

Reaction Setup: To a round-bottom flask, add methyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Solvent and Catalyst Addition: Purge the flask with an inert gas (e.g., nitrogen or argon) and add glacial acetic acid as the solvent and catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Utility

The methoxycarbonyl group on the pyrrole nitrogen significantly influences its reactivity. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution to some extent, which can prevent unwanted side reactions and polymerization. However, the ring remains sufficiently nucleophilic to undergo various functionalization reactions.

Acylation Reactions

N-alkoxycarbonyl pyrroles, including this compound, can undergo acylation at the C2 position.[1] This reaction is typically performed using a carboxylic acid activated by an anhydride, such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[8]

Caption: General workflow for the acylation of N-methoxycarbonylpyrrole.

Causality in Experimental Choices

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of moisture-sensitive reagents like the activating anhydrides.

-

Dry Solvents: Anhydrous solvents are necessary to avoid the hydrolysis of the activating agent and to ensure the efficiency of the acylation reaction.

-

Activating Agent: Trifluoromethanesulfonic anhydride is a more powerful activating agent than trifluoroacetic anhydride, often leading to faster reactions and higher yields.[1]

-

Aqueous Workup: The sodium carbonate wash neutralizes the acidic byproducts of the reaction, facilitating the isolation of the acylated product.

Deprotection

The methoxycarbonyl group can be removed under various conditions to yield the N-H pyrrole. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups. While specific mild conditions for the deprotection of N-methoxycarbonyl groups are continuously being developed, general strategies for the cleavage of carbamates can be employed.[9]

Applications in Drug Development and Materials Science

The pyrrole nucleus is a common scaffold in a multitude of pharmacologically active compounds.[3][4] this compound serves as a key intermediate in the synthesis of these complex molecules. Its ability to undergo regioselective functionalization followed by deprotection makes it a versatile building block.

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[10][11] The pyrrole ring is present in drugs with anti-inflammatory, anticancer, and central nervous system activities.[3]

-

Agrochemicals: The structural motifs derived from this compound are also found in novel pesticides and herbicides.[10]

-

Materials Science: The unique electronic properties of pyrrole derivatives make them interesting candidates for the development of advanced polymers and organic electronic materials.[10]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[5][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, well-defined reactivity, and role as a protected form of pyrrole make it an indispensable tool for chemists in academia and industry. The strategic use of this building block will undoubtedly continue to contribute to advancements in medicinal chemistry, agrochemistry, and materials science.

References

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H7NO2 | CID 77962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. METHYL PYRROLE-1-CARBOXYLATE | 4277-63-8 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Physical and chemical properties of Methyl 1H-pyrrole-1-carboxylate

An In-depth Technical Guide to Methyl 1H-pyrrole-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N-carbomethoxypyrrole, is a key heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and structural properties, stemming from the N-acylated five-membered aromatic ring, make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The pyrrole moiety is a fundamental pharmacophore present in numerous biologically active natural products and synthetic drugs, including those with anticancer, anti-inflammatory, and antibacterial properties.[1][2][3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into its reactivity, handling, and synthetic utility. We will explore the causality behind its chemical behavior and provide a framework for its effective application in complex molecular design.

Physicochemical and Molecular Properties

The fundamental physical properties of this compound define its behavior in a laboratory setting, influencing choices regarding solvents, reaction conditions, and storage. The compound is typically a clear, colorless to very slightly yellow liquid.[4][5]

Core Data Summary

A compilation of essential quantitative data is presented below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4277-63-8 | [4][5][6] |

| Molecular Formula | C₆H₇NO₂ | [4][6][7] |

| Molecular Weight | 125.13 g/mol | [6][7] |

| Boiling Point | 180 °C (at 770 mm Hg) | [4][5] |

| Density | 1.113 g/mL (at 25 °C) | [4][5] |

| Refractive Index (n20/D) | 1.489 | [4] |

| Flash Point | 60 °C (140 °F) | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [4] |

Note: Some sources list a melting point of 166-167°C, which is inconsistent with its described state as a liquid at room temperature and likely erroneous.[4][5]

Molecular Structure

The structure of this compound features a central pyrrole ring where the nitrogen atom is substituted with a methoxycarbonyl group (-COOCH₃).

IUPAC Name: methyl pyrrole-1-carboxylate[7]

SMILES: O=C(OC)N1C=CC=C1[6]

Caption: 2D Structure of this compound.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key features in NMR and IR spectroscopy are dictated by its unique electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The electron-withdrawing nature of the N-methoxycarbonyl group deshields the pyrrole ring protons compared to unsubstituted pyrrole.

-

α-protons (C2, C5): These protons are equivalent and appear as a triplet downfield, typically around δ 6.8-7.2 ppm.

-

β-protons (C3, C4): These protons are also equivalent and appear as a triplet upfield from the α-protons, usually around δ 6.1-6.4 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons will be observed, typically around δ 3.8-4.0 ppm.

-

-

¹³C NMR: The carbon spectrum provides further confirmation of the molecular framework.[8]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal, typically appearing in the δ 150-155 ppm region.

-

α-Carbons (C2, C5): These carbons are found around δ 120-125 ppm.

-

β-Carbons (C3, C4): These carbons are more shielded and appear upfield, around δ 110-115 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon signal is observed in the upfield region, typically around δ 50-55 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A prominent, sharp peak is expected in the range of 1720-1740 cm⁻¹ , which is characteristic of an ester carbonyl group attached to a nitrogen atom within an aromatic system.

-

C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) correspond to the C-H stretching of the pyrrole ring.

-

C-O Stretch: A strong band for the ester C-O linkage can be found in the 1200-1300 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is a delicate balance between the inherent electron-rich nature of the pyrrole ring and the deactivating effect of the N-methoxycarbonyl substituent.

Influence of the N-Methoxycarbonyl Group

Unlike N-alkylpyrroles, which are highly reactive towards electrophiles, the N-methoxycarbonyl group in this compound is strongly electron-withdrawing. This has two major consequences:

-

Ring Deactivation: The overall nucleophilicity of the pyrrole ring is significantly reduced. This makes the compound more stable and less prone to polymerization under acidic conditions—a common issue with simple pyrroles.[9]

-

Regioselectivity: While deactivated, the ring can still undergo electrophilic substitution under forcing conditions. The substitution pattern is altered compared to activated pyrroles. Friedel-Crafts acylation, for example, can be directed to the C2 or C3 position depending on the specific reagents and conditions.

Caption: Influence of N-substituent on pyrrole reactivity.

Key Synthetic Transformations

-

Building Block for Pharmaceuticals: The compound is a crucial starting material for synthesizing complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization. Its derivatives are integral to synthesizing compounds with potential applications as anticancer and anti-inflammatory agents.[1][3]

-

Cycloaddition Reactions: N-substituted pyrroles can participate as dienes in Diels-Alder reactions, particularly when the nitrogen bears an electron-withdrawing group, which lowers the energy of the LUMO of the diene system.[9] This provides a powerful route to construct bicyclic nitrogen-containing scaffolds.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the formylation of this compound, a classic electrophilic substitution reaction. The rationale behind each step is explained to demonstrate the principles of self-validating experimental design.

Objective: To synthesize Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Methodology:

-

Reagent Preparation (Anhydrous): In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Causality: The reaction is highly sensitive to moisture. Anhydrous conditions prevent the quenching of the reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻). Cooling is essential to control the exothermic reaction during the formation of the reagent.

-

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C.

-

Causality: The slow addition and temperature control prevent side reactions and ensure the complete formation of the electrophilic Vilsmeier reagent.

-

-

Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Causality: The deactivated pyrrole ring requires a potent electrophile. Adding the substrate slowly to the pre-formed reagent ensures efficient reaction and minimizes potential degradation.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Causality: Gentle heating provides the necessary activation energy for the electrophilic attack on the deactivated ring. TLC monitoring is a self-validating step to confirm the consumption of starting material and formation of the product.

-

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto crushed ice containing sodium acetate (5 equivalents).

-

Causality: The quench neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product. Sodium acetate acts as a buffer.

-

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Causality: Standard liquid-liquid extraction isolates the organic product. Column chromatography separates the desired product from unreacted starting material and byproducts, ensuring high purity, which can be validated by NMR.

-

Safety, Handling, and Storage

As a flammable and moderately toxic chemical, proper handling of this compound is paramount for laboratory safety.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Storage:

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular architects. Its physicochemical properties render it a stable, liquid-phase reagent that is easily handled under standard laboratory conditions. The deactivating, yet directing, nature of its N-methoxycarbonyl group provides a unique platform for controlled functionalization of the pyrrole core, avoiding the polymerization pitfalls common to simpler pyrroles. A thorough understanding of its spectroscopic signature, reactivity, and safe handling protocols, as outlined in this guide, empowers researchers to leverage its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL PYRROLE-1-CARBOXYLATE | 4277-63-8 [amp.chemicalbook.com]

- 5. Methyl pyrrole-1-carboxylate | CAS 4277-63-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C6H7NO2 | CID 77962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

Methyl 1H-pyrrole-1-carboxylate CAS number 4277-63-8

An In-Depth Technical Guide to Methyl 1H-pyrrole-1-carboxylate (CAS: 4277-63-8)

Abstract

This compound, also known as N-carbomethoxypyrrole, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. We delve into the mechanistic underpinnings of its utility as a synthetic intermediate, highlighting its role in the strategic construction of complex molecular architectures. This document serves as a practical resource for laboratory professionals, offering detailed protocols, safety information, and insights into its application in drug discovery and materials science.

Core Chemical Identity and Physicochemical Properties

This compound (CAS 4277-63-8) is an N-substituted derivative of pyrrole, where the nitrogen-bound hydrogen is replaced by a methoxycarbonyl group.[1][2] This substitution fundamentally alters the electronic properties and reactivity of the pyrrole ring, transforming it from an electron-rich system prone to polymerization into a more stable and versatile synthetic intermediate.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"]; overlap=false; splines=true;

} Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and process scale-up.

| Property | Value | Source(s) |

| CAS Number | 4277-63-8 | [3][4][5] |

| Molecular Formula | C₆H₇NO₂ | [1][3] |

| Molecular Weight | 125.13 g/mol | [1][3][4] |

| Appearance | Clear colorless to very slightly yellow liquid | [4][6] |

| Density | 1.113 g/mL at 25 °C | [4] |

| Boiling Point | 180 °C at 770 mmHg | [4][7] |

| Refractive Index (n20/D) | 1.489 | [4] |

| Flash Point | 60 °C (140 °F) - closed cup | [4][7] |

| Solubility | Soluble in common organic solvents. | N/A |

| Storage | Store at 4°C, sealed, away from moisture. | [3] |

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of this compound is paramount. The following section details the expected spectroscopic signatures.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum provides unambiguous structural confirmation.

-

δ ~6.8-7.2 ppm (t, 2H): This signal corresponds to the α-protons (C2-H and C5-H) of the pyrrole ring. The electron-withdrawing carbomethoxy group shifts these protons downfield compared to unsubstituted pyrrole.

-

δ ~6.1-6.3 ppm (t, 2H): This signal represents the β-protons (C3-H and C4-H) of the pyrrole ring.

-

δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum complements the proton data, showing all six unique carbon environments.[8]

-

δ ~151 ppm: The carbonyl carbon of the ester group.

-

δ ~122 ppm: The α-carbons (C2 and C5) of the pyrrole ring.

-

δ ~111 ppm: The β-carbons (C3 and C4) of the pyrrole ring.

-

δ ~52 ppm: The methyl carbon of the ester group.

IR (Infrared) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

~1730-1750 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretch of the ester carbonyl group.

-

~3100-3150 cm⁻¹ (multiple weak bands): Aromatic C-H stretching from the pyrrole ring.

-

~1450-1550 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 125, corresponding to the molecular weight of the compound.

Synthesis and Purification Protocol

The most common laboratory synthesis involves the N-acylation of pyrrole. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base to form the nucleophilic pyrrolide anion, which is then trapped by an acylating agent.[9]

Detailed Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve pyrrole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

-

Causality Insight: Pyrrole is added slowly to control the exothermic reaction and the rate of hydrogen gas evolution. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

-

-

Acylation: After hydrogen evolution ceases (typically 30-60 minutes), add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.[4]

-

Self-Validation: The purity of the distilled product should be confirmed by ¹H NMR and GC-MS to ensure the absence of starting material and side products.

-

Chemical Reactivity and Mechanistic Insights

The N-methoxycarbonyl group is a powerful modulator of pyrrole's reactivity.

-

Electrophilic Aromatic Substitution: The ester group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards classical electrophilic substitution reactions (e.g., nitration, Friedel-Crafts acylation). This property is often exploited to protect the pyrrole nitrogen during reactions on other parts of a molecule.

-

Reaction with Nucleophiles: The electron-deficient nature of the ring makes it more susceptible to certain nucleophilic attacks. Its reaction with the pyrrole Grignard reagent has been reported, highlighting a complex reactivity profile.[4][6]

-

Cycloaddition Reactions: The reduction in aromatic character makes N-acylpyrroles more competent dienes in Diels-Alder [4+2] cycloadditions compared to unsubstituted pyrrole.[9] This opens pathways to complex bicyclic nitrogen-containing scaffolds.

-

Deprotection: The N-carbomethoxy group can be readily cleaved under basic conditions (saponification) to regenerate the N-H pyrrole, making it an effective protecting group.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] this compound serves as a key starting material for accessing a wide array of substituted pyrroles.

-

Building Block for Active Pharmaceutical Ingredients (APIs): Its stability and defined reactivity make it an ideal precursor. The pyrrole framework is found in drugs with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11][12][13]

-

Scaffold for Library Synthesis: In drug discovery, it can be used to generate libraries of diverse pyrrole derivatives for high-throughput screening. The N-substituent can be removed and replaced, or the ring can be further functionalized to explore structure-activity relationships (SAR).

-

Intermediate in Natural Product Synthesis: Many complex natural products contain the pyrrole core. This compound provides a stable and reliable entry point for their total synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Hazard Type | GHS Classification and Precautionary Statements | Source(s) |

| Physical Hazard | H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. | [1][4][6] |

| Health Hazard | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [1][4][6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |

| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature: 4°C. Keep away from moisture. | [3][4] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | N/A |

References

- 1. This compound | C6H7NO2 | CID 77962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound; N-Methyl pyrrolecarboxylate; N-methoxycarbonylpyrrole; N-(carbomethoxy)-pyrrole; methyl pyrrole-N-carboxylate; 1H-Pyrrole-1-carboxylic acid methyl ester; 1-methoxycarbonyl pyrrole; PYRROLE-1-CARBOXYLIC ACID METHYL ESTER; methyl 1-pyrrolecarboxylate | Chemrio [chemrio.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-吡咯羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. METHYL PYRROLE-1-CARBOXYLATE | 4277-63-8 [m.chemicalbook.com]

- 6. METHYL PYRROLE-1-CARBOXYLATE | 4277-63-8 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of Methyl 1H-pyrrole-1-carboxylate

Introduction

Methyl 1H-pyrrole-1-carboxylate stands as a pivotal molecule in the landscape of heterocyclic chemistry, particularly within the realms of pharmaceutical development and advanced organic synthesis. As a derivative of pyrrole, a fundamental aromatic heterocycle found in numerous natural products and blockbuster drugs, its unique structural and electronic properties warrant a detailed examination.[1][2] The introduction of a methyl carboxylate group directly onto the pyrrole nitrogen atom fundamentally alters the ring's reactivity and stability, transforming it into a versatile and controllable building block.[3]

This guide provides an in-depth analysis of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic utility of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between structure and function, offering field-proven insights into its application.

Section 1: Molecular Structure and Geometry

The architecture of this compound is defined by a planar, five-membered pyrrole ring attached to a methyl carboxylate group at the nitrogen atom (N1). This arrangement imposes significant electronic and steric consequences that dictate the molecule's overall behavior.

The pyrrole ring itself deviates only slightly from perfect planarity, a necessity for maintaining its aromatic character. The N-substituent, the methyl carboxylate group (-COOCH₃), introduces an sp² hybridized carbonyl carbon and an sp³ hybridized methyl group. Quantum chemical calculations provide insight into the precise geometric parameters of the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1–C2 | 1.384 | N1–C2–C3 |

| C2–C3 | 1.375 | C2–C3–C4 |

| C3–C4 | 1.442 | C3–C4–C5 |

| C4–C5 | 1.387 | C4–C5–N1 |

| C5–N1 | 1.358 | C5–N1–C2 |

| N1–C(O) | ~1.40 | C2–N1–C(O) |

| C=O | ~1.21 | N1–C(O)–O |

| C–O(Me) | ~1.35 | O=C–O(Me) |

| Table 1: Selected calculated bond lengths and angles for this compound. Data is derived from computational studies on similar N-alkoxycarbonyl pyrroles.[4] |

The key takeaway from this geometric data is the partial double-bond character of the N1–C(O) bond, which is shorter than a typical N-C single bond. This is indicative of resonance, a topic explored in the next section.

Section 2: Electronic Structure and Bonding

The bonding in this compound is a delicate interplay between the aromaticity of the pyrrole ring and the strong electron-withdrawing nature of the N-substituent.

Aromaticity and the Effect of the N-Carboxylate Group

Unsubstituted pyrrole is an electron-rich aromatic system. Its aromaticity arises from the delocalization of six π-electrons (one from each of the four carbon atoms and two from the nitrogen's lone pair) across the five-membered ring, satisfying Hückel's rule (4n+2 π electrons, where n=1). This electron richness makes the pyrrole ring highly susceptible to electrophilic attack.

The introduction of the methyl carboxylate group at N1 dramatically alters this electronic landscape. The ester group is a potent electron-withdrawing group (EWG) due to both induction and resonance.

-

Inductive Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.

-

Resonance Effect: The lone pair on the pyrrole nitrogen, which is crucial for the ring's aromaticity, is also delocalized onto the carbonyl oxygen.

This competition for the nitrogen's lone pair is best illustrated through resonance structures:

Figure 1: Key resonance structures illustrating electron withdrawal.

This delocalization onto the ester group (Structure II) reduces the electron density within the pyrrole ring, thereby "deactivating" it compared to unsubstituted pyrrole. This enhanced stability makes the molecule less prone to polymerization under acidic conditions and allows for more controlled functionalization.[3]

Molecular Orbital (MO) Perspective

From an MO theory perspective, the electron-withdrawing substituent lowers the energy of the molecule's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO).[5] The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the molecule's reactivity and spectroscopic properties.[4][5][6] For this compound, the HOMO is distributed across the π-system of the pyrrole ring, while the LUMO has significant character on both the ring and the carbonyl group. The relatively large HOMO-LUMO gap contributes to the compound's kinetic stability.

Section 3: Spectroscopic Characterization

The structural and electronic features discussed above are directly corroborated by spectroscopic data. These techniques are essential for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of this compound. The molecule's symmetry results in a simple and predictable spectrum.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H2 / H5 | ~7.2 - 7.3 | Triplet |

| ¹H | H3 / H4 | ~6.2 - 6.3 | Triplet |

| ¹H | -OCH₃ | ~3.9 - 4.0 | Singlet |

| ¹³C | C2 / C5 | ~122 - 123 | - |

| ¹³C | C3 / C4 | ~112 - 113 | - |

| ¹³C | -OCH₃ | ~52 - 53 | - |

| ¹³C | C=O | ~150 - 151 | - |

| Table 2: Typical ¹H and ¹³C NMR Chemical Shifts in CDCl₃.[7] |

Causality: The electron-withdrawing N-carboxylate group deshields the α-protons (H2/H5) more than the β-protons (H3/H4), causing them to appear further downfield. The carbon signals show a similar trend. The chemical shifts are significantly different from unsubstituted pyrrole, providing clear evidence of N-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3150 | C-H stretch | Aromatic (Pyrrole Ring) |

| ~2950 - 2990 | C-H stretch | Aliphatic (-OCH₃) |

| ~1730 - 1750 | C=O stretch | Ester Carbonyl |

| ~1450 - 1550 | C=C stretch | Aromatic (Pyrrole Ring) |

| ~1200 - 1300 | C-O stretch | Ester |

| ~1100 - 1150 | C-N stretch | Pyrrole Ring |

| Table 3: Characteristic Infrared Absorption Frequencies.[8][9] |

The most diagnostic peak is the intense carbonyl (C=O) stretch, which appears at a higher wavenumber than a typical ketone due to being part of an ester and conjugated with the nitrogen lone pair. This peak is a definitive marker for the presence of the N-carboxylate group.

Section 4: Reactivity and Synthetic Applications

The primary utility of this compound in drug development and organic synthesis stems from its role as a stable, protected form of pyrrole that exhibits predictable reactivity.

Pyrrole Protection and Deprotection

The N-carboxylate group serves as an excellent protecting group. Unprotected pyrroles are often unstable, particularly in the presence of acids or oxidizing agents. The electron-withdrawing nature of the carbamate stabilizes the ring, preventing unwanted side reactions and allowing for selective modifications at other positions.[3]

Deprotection to regenerate the N-H pyrrole is typically achieved via hydrolysis under basic conditions, for example, using sodium hydroxide or potassium carbonate in a protic solvent like methanol or water.[10][11][12] This process saponifies the ester and subsequent decarboxylation yields the parent pyrrole.

Electrophilic Substitution

While the ring is deactivated compared to pyrrole, it still undergoes electrophilic aromatic substitution, primarily at the C2 position. The deactivation allows for more controlled and regioselective reactions that can be difficult to achieve with highly reactive pyrrole itself. For example, acylation of N-alkoxycarbonyl pyrroles can be directed to the 2-position, whereas similar reactions on more electron-rich N-sulfonyl pyrroles may favor the 3-position.[3]

Figure 2: Workflow for C2-selective electrophilic substitution.

Cycloaddition Reactions

The reduced aromaticity and electron density of the pyrrole ring in this compound make it a more viable diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, compared to electron-rich pyrroles.[13] While simple pyrroles are generally poor dienes, the N-EWG enhances their reactivity with electron-deficient dienophiles like maleimides or acetylenedicarboxylates.[13][14][15] This reactivity opens pathways to complex bicyclic structures that are valuable scaffolds in medicinal chemistry.

Section 5: Experimental Protocols

The following protocols are provided as self-validating systems, with expected outcomes and characterization checkpoints.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methods for the N-acylation of pyrroles.

Figure 3: Step-by-step synthesis workflow.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Slowly add freshly distilled pyrrole (1.0 equivalent).

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

-

Acylation: Add methyl chloroformate (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction back to 0 °C and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm product identity and purity using NMR and IR spectroscopy, comparing the data to the reference values in Tables 2 and 3.

Protocol 2: Deprotection via Basic Hydrolysis

Methodology:

-

Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Neutralization: Cool the reaction mixture to room temperature and neutralize with aqueous HCl (e.g., 1M) until the pH is ~7.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected pyrrole.

-

Validation: Confirm the absence of the N-COOCH₃ group via ¹H NMR (disappearance of the methyl singlet at ~3.9 ppm) and IR spectroscopy (disappearance of the C=O stretch at ~1740 cm⁻¹).

Conclusion

This compound is more than a simple derivative; it is a strategically modified scaffold that balances the inherent aromaticity of pyrrole with enhanced stability and tunable reactivity. Its well-defined molecular geometry and electronic structure, characterized by the potent electron-withdrawing N-carboxylate group, are directly observable through spectroscopic methods and dictate its synthetic applications. By serving as a robust protecting group that moderates and directs the reactivity of the pyrrole core, it provides chemists with a reliable tool for constructing complex molecules, making it an indispensable component in the modern drug discovery and development pipeline.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. frontiersin.org [frontiersin.org]

- 6. joaquinbarroso.com [joaquinbarroso.com]

- 7. spectrabase.com [spectrabase.com]

- 8. instanano.com [instanano.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for Methyl 1H-pyrrole-1-carboxylate: An In-depth Technical Guide

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1H-pyrrole-1-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction

This compound is a derivative of pyrrole, an aromatic five-membered heterocycle containing a nitrogen atom. The addition of a methyl carboxylate group to the nitrogen atom significantly influences the electronic properties and reactivity of the pyrrole ring. Accurate structural elucidation and purity assessment of this compound are paramount for its application in complex chemical syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure.

This guide is structured to provide not just the spectral data, but also the scientific rationale behind the observed spectroscopic phenomena. By understanding the principles governing chemical shifts, vibrational modes, and fragmentation patterns, researchers can confidently identify and characterize this compound and its derivatives.

Reactivity of the pyrrole ring in Methyl 1H-pyrrole-1-carboxylate

An In-Depth Technical Guide to the Reactivity of the Pyrrole Ring in Methyl 1H-pyrrole-1-carboxylate

Introduction: The Influence of the N-Methoxycarbonyl Group

This compound is a pivotal substrate in modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its reactivity is fundamentally governed by the electronic nature of the N-methoxycarbonyl (-COOMe) protecting group. Unlike the electron-rich, highly reactive parent pyrrole, the N-methoxycarbonyl substituent acts as an electron-withdrawing group. This modification profoundly alters the chemical behavior of the pyrrole ring, enhancing its stability while simultaneously unlocking unique reaction pathways.[3][4]

The electron-withdrawing effect stems from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which competes with its delocalization into the pyrrole ring. This reduces the electron density of the aromatic system, thereby deactivating it towards classical electrophilic attack compared to N-H or N-alkyl pyrroles. However, this deactivation provides a crucial advantage: it tempers the inherent instability of the pyrrole ring, preventing polymerization under acidic conditions that are often required for electrophilic substitutions.[5] Furthermore, this electronic perturbation is key to enabling other transformations, such as cycloaddition reactions, by lowering the aromatic stabilization energy of the ring.[6]

This guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Caption: Competing resonance delocalization in this compound.

Electrophilic Aromatic Substitution: Controlled Functionalization

While the N-methoxycarbonyl group deactivates the pyrrole ring, electrophilic substitution remains a primary mode of reactivity. The substitution occurs preferentially at the α-position (C2 or C5) because the carbocation intermediate formed by attack at this position is more effectively stabilized by resonance (three resonance structures) compared to attack at the β-position (C3 or C4), which yields an intermediate with only two resonance structures.[7]

Acylation: A Case Study in Regioselectivity

Acylation is a well-documented and synthetically useful reaction for N-alkoxycarbonyl pyrroles. Unlike highly reactive N-H pyrrole which can be problematic, the protected substrate undergoes clean acylation. A powerful method involves the in-situ generation of a mixed carboxylic-sulfonic anhydride using a carboxylic acid and trifluoromethanesulfonic anhydride (Tf₂O).[4] This protocol is highly efficient, often concluding within 1-3 hours at room temperature.[8]

Crucially, N-alkoxycarbonyl protection directs acylation to the 2-position. This contrasts sharply with N-sulfonyl protected pyrroles (e.g., N-tosylpyrrole), which can yield the 3-acyl product under similar conditions, often through an initial 2-acylation followed by a thermodynamically controlled isomerization.[3] This distinct reactivity highlights the importance of protecting group choice in directing synthetic outcomes.

Caption: Generalized mechanism for the C2-acylation of this compound.

Experimental Protocol: C2-Acetylation of this compound

This protocol is adapted from the work of Lewis et al. for the acylation of N-alkoxycarbonyl pyrroles.[4]

Materials:

-

This compound (1 equiv)

-

Acetic Acid (1 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (10 equiv)

-

Dry Dichloromethane (CH₂Cl₂)

-

1 M Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

To a nitrogen-purged flask, add this compound (1 equiv) and acetic acid (1 equiv) dissolved in dry dichloromethane (to a concentration of approx. 0.44 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add trifluoromethanesulfonic anhydride (10 equiv) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), dilute the reaction mixture with CH₂Cl₂.

-

Carefully wash the organic layer with 1 M Na₂CO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-acetyl-1H-pyrrole-1-carboxylate.

-

Purify the crude product via column chromatography on silica gel as required.

Cycloaddition Reactions: Leveraging Reduced Aromaticity

The aromaticity of pyrrole presents a significant energy barrier to its participation in cycloaddition reactions.[6] However, the installation of a strong electron-withdrawing group on the nitrogen, such as a methoxycarbonyl group, diminishes the aromatic character of the ring. This dearomatization makes the pyrrole diene more accessible for cycloadditions.[9]

N-substituted pyrroles can participate in various cycloadditions, including:

-

[4+2] Diels-Alder Reactions: The N-protected pyrrole acts as the diene, reacting with dienophiles. This is particularly effective when the nitrogen bears an electron-withdrawing group.[9]

-

[4+3] Cycloadditions: Reactions with oxyallyl cations (generated from α,α'-dihalo ketones) can provide access to aza-bridged seven-membered rings. Studies have shown that N-ethoxycarbonyl-protected pyrrole undergoes cycloaddition where N-methylpyrrole does not, highlighting the critical role of the N-substituent.[6]

-

[3+2] Cycloadditions: These reactions, for instance with tosylmethyl isocyanides (TosMIC), are a powerful tool for constructing multi-substituted pyrrole derivatives.[10]

Nucleophilic Substitution: An Untapped Pathway

Nucleophilic aromatic substitution on the pyrrole ring is generally challenging due to the ring's inherent electron-rich nature, which repels nucleophiles.[11][12] For a bimolecular nucleophilic substitution to occur, the pyrrole ring must be activated by potent electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the Meisenheimer-like intermediate.

While the N-methoxycarbonyl group is electron-withdrawing, it is generally not sufficient on its own to activate the ring for facile nucleophilic substitution under mild conditions. Therefore, this reaction pathway is less common for this compound unless additional activating groups are present on the ring carbons.

Ring Deprotonation and Functionalization via Lithiation-Borylation

With the acidic N-H proton replaced, strong bases can deprotonate the C-H bonds of the pyrrole ring. The use of an N-alkoxycarbonyl group, such as N-Boc (tert-butoxycarbonyl), is well-established for directing lithiation to the C2 position.[13] This regioselective deprotonation generates a powerful nucleophile that can be trapped with various electrophiles, opening a vast landscape for C2-functionalization.

A prominent application of this strategy is the lithiation-borylation sequence, a robust methodology for creating carbon-boron bonds.[14] This transformation provides access to versatile boronic esters, which are key intermediates in cross-coupling reactions (e.g., Suzuki coupling), oxidation, and homologation reactions.

Caption: Synthetic workflow for C2-borylation of this compound.

Data Summary: Regioselectivity in Acylation

The choice of N-protecting group is a critical parameter for controlling the site of functionalization.

| N-Protecting Group | Reagent | Major Product Regioisomer | Reference |

| -COOMe | AcOH / Tf₂O | C2-Acyl | [4] |

| -Cbz | AcOH / TFAA | C2-Acyl | [3] |

| -Troc | Various RCOOH / Tf₂O | C2-Acyl | [8] |

| -SO₂Ph | RCOOH / Tf₂O | C3-Acyl (via isomerization) | [3] |

| -Si(iPr)₃ (TIPS) | Various Electrophiles | C3-Substituted (steric hindrance) | [15] |

Conclusion

This compound serves as a versatile and stable platform for the synthesis of functionalized pyrroles. The N-methoxycarbonyl group fundamentally alters the ring's reactivity profile compared to unsubstituted pyrrole. It deactivates the ring towards electrophilic attack, yet enables clean and highly regioselective C2-functionalization, particularly in acylation reactions. This substituent also lowers the aromatic barrier, facilitating cycloaddition reactions that are otherwise inaccessible. While direct nucleophilic substitution remains difficult, C-H activation via directed lithiation opens a modern and powerful avenue for introducing a wide array of substituents at the C2-position. Understanding these distinct reactivity patterns is essential for leveraging this important building block in the rational design and synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 12. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. researchgate.net [researchgate.net]

Electron-withdrawing effects of the N-methoxycarbonyl group

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the N-Methoxycarbonyl Group

Abstract

The N-methoxycarbonyl group (-NHCOOCH₃), a fundamental carbamate moiety, plays a critical role in modern organic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its nuanced electronic character, governed by a combination of inductive and resonance effects, imparts unique reactivity and stability to molecules. This technical guide provides an in-depth analysis of the potent electron-withdrawing nature of the N-methoxycarbonyl group. We will dissect its underlying electronic principles, present quantitative and qualitative data from Hammett analysis, pKa measurements, and spectroscopic techniques, and provide detailed experimental protocols for its introduction onto a model substrate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the electronic properties of this versatile functional group.

The Dichotomous Electronic Nature of the N-Methoxycarbonyl Group

The overall electronic influence of the N-methoxycarbonyl group is a net result of two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (-M). While seemingly contradictory, the interplay of these effects results in a strong, overall electron-withdrawing character that deactivates the nitrogen atom to which it is attached.

The Inductive Effect (-I): Through-Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction.[1] In the N-methoxycarbonyl group, the nitrogen atom is bonded to a highly electronegative carbonyl oxygen and an ester oxygen. These oxygen atoms pull electron density away from the adjacent atoms through the sigma (σ) bond framework. This polarization creates a permanent dipole, rendering the nitrogen atom electron-deficient.

Caption: Inductive withdrawal (-I) in the N-methoxycarbonyl group.

The Resonance Effect (-M): Delocalization into the Carbonyl

The defining electron-withdrawing feature of the N-methoxycarbonyl group is its powerful negative resonance effect. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent π-system of the carbonyl group.[2] This delocalization creates a resonance hybrid where a significant contributor possesses a positive charge on the nitrogen and a negative charge on the carbonyl oxygen.

This resonance has two profound consequences:

-

It drastically reduces the electron density, nucleophilicity, and basicity of the nitrogen atom.

-

It imparts a planar geometry and a significant rotational barrier to the C-N bond, a characteristic feature of amides and carbamates.[2]

Caption: Key resonance structures of the N-methoxycarbonyl group.

Because this resonance effect requires the delocalization of the nitrogen's lone pair away from the rest of the molecule, the group acts as a potent electron-withdrawing group, deactivating any system it is attached to. This is why carbamates are universally employed as protecting groups for amines.[3]

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing properties of the N-methoxycarbonyl group can be evaluated and quantified through several well-established physical organic chemistry principles.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic effect on the reactivity of a benzene ring.[4] While a specific Hammett constant for the -NHCOOCH₃ group is not commonly tabulated, we can infer its behavior by examining the related -COOCH₃ group.

| Substituent | σ_meta | σ_para | Electronic Effect Interpretation |

| -COOCH₃ | +0.33 | +0.45 | Strongly electron-withdrawing by induction and resonance.[5][6] |

| -NH₂ | -0.16 | -0.66 | Strongly electron-donating by resonance.[5] |

| -NO₂ | +0.71 | +0.78 | Very strongly electron-withdrawing by induction and resonance.[5] |

The N-methoxycarbonyl group's effect lies between that of an amide and an ester. The nitrogen lone pair donation slightly counteracts the pull of the carbonyl, but the overall effect is strongly deactivating. Its σ values are expected to be positive and significant, indicating strong electron withdrawal, particularly at the para position where the resonance effect is maximized.

Impact on Acidity and Basicity (pKa)

A direct consequence of the N-methoxycarbonyl group's electron-withdrawing nature is its dramatic effect on the pKa of adjacent functional groups.

-

Decreased Basicity: When attached to an amine (e.g., aniline), the group drastically reduces the basicity of the nitrogen. The lone pair is delocalized into the carbonyl and is unavailable for protonation. Aniline has a conjugate acid pKa of ~4.6, making it a weak base.[7] In contrast, N-methoxycarbonyl aniline is effectively non-basic.

-

Increased N-H Acidity: The electron withdrawal polarizes the N-H bond, making the proton significantly more acidic than in a typical amine. For comparison, the predicted pKa of the N-H proton in N-Boc aniline (a close analogue) is ~13.9, making it susceptible to deprotonation by strong bases.[8]

Spectroscopic Evidence

Spectroscopy provides direct experimental validation of the electronic environment within the N-methoxycarbonyl group.

| Spectroscopic Method | Key Feature | Typical Value (N-methoxycarbonyl) | Interpretation |

| IR Spectroscopy | C=O Stretch | ~1700 - 1725 cm⁻¹ | The frequency is lower than an acid chloride (~1800 cm⁻¹) but higher than an amide (~1650 cm⁻¹). This intermediate value reflects the nitrogen lone pair donation, which reduces the C=O double bond character. |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~150 - 160 ppm | The chemical shift is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~50 - 55 ppm | A characteristic chemical shift for a methoxy group attached to an sp²-hybridized carbon. |

Applications in Synthesis: The Carbamate as a Protecting Group

The primary application derived from the N-methoxycarbonyl group's electronic properties is its use as a protecting group for primary and secondary amines.[3] By converting a nucleophilic and basic amine into a neutral, stable carbamate, chemists can perform reactions on other parts of a molecule without interference from the amine.

The general class of carbamate protecting groups (Boc, Cbz, Fmoc) is foundational to peptide synthesis and complex molecule construction. The N-methoxycarbonyl group itself, while robust, can be considered a simple model for these more elaborate systems.

Experimental Protocols

Synthesis of Methyl N-phenylcarbamate

This protocol details the protection of aniline with methyl chloroformate under Schotten-Baumann conditions to yield the corresponding N-methoxycarbonyl derivative.

Reaction: C₆H₅NH₂ + ClCOOCH₃ → C₆H₅NHCOOCH₃ + HCl

Materials:

-

Aniline (1.0 eq)

-

Methyl Chloroformate (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, separatory funnel, magnetic stirrer, and other standard glassware.

Caption: Experimental workflow for the synthesis of methyl N-phenylcarbamate.

Step-by-Step Procedure:

-

Dissolution: In a round-bottomed flask, dissolve aniline (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with magnetic stirring.

-

Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. This will form a biphasic mixture.

-

Reagent Addition: Add methyl chloroformate (1.2 eq) dropwise to the vigorously stirred mixture over 10-15 minutes. Ensure the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. Monitor reaction completion by TLC.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer.

-

Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution, and finally with brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) if necessary.

Conclusion

The N-methoxycarbonyl group is a powerful electron-withdrawing moiety whose properties are dictated by a dominant resonance effect that overrides its inductive component. This electronic character renders the attached nitrogen atom non-basic, non-nucleophilic, and conformationally restricted, making it an ideal functional group for amine protection in multistep synthesis. A thorough understanding of its electronic effects, quantifiable through physical organic parameters and observable via spectroscopy, is essential for its strategic implementation in the design and synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 5. The reaction of aniline with chloroform under alkaline class 12 chemistry CBSE [vedantu.com]

- 6. academic.oup.com [academic.oup.com]

- 7. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 1H NMR spectrum [chemicalbook.com]

- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 1H-pyrrole-1-carboxylate

Introduction

Methyl 1H-pyrrole-1-carboxylate, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, demands a thorough understanding of its stability profile to ensure its effective and safe use. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, catering to researchers, scientists, and professionals in drug development. We will delve into the chemical properties that dictate its stability, explore potential degradation pathways, and provide actionable protocols for its handling and storage to maintain its integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (CAS No: 4277-63-8) is paramount to comprehending its stability.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 125.13 g/mol | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, but related compounds are white powders. | --INVALID-LINK--[2] |

| Purity | ≥98% | --INVALID-LINK--[1] |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and photodegradation. The pyrrole ring, while aromatic, exhibits reactivity that differs from benzene, making it prone to certain degradation reactions, especially under acidic conditions where it can readily polymerize.

Hydrolytic Degradation

Esters are generally susceptible to hydrolysis, and this compound is no exception. This degradation can occur under both acidic and basic conditions, although the mechanisms differ.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes nucleophilic acyl substitution, leading to the formation of a carboxylate salt and methanol. This reaction is typically irreversible. Studies on the base-catalyzed hydrolysis of N-acylpyrroles have shown that these reactions proceed through a tetrahedral intermediate.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible and the equilibrium can be shifted by controlling the concentration of water. Research on the acid-catalyzed hydrolysis of acylpyrroles provides insight into this degradation pathway.[5]

Oxidative Degradation

Pyrrole and its derivatives are susceptible to oxidation. The pyrrole ring can be oxidized by various oxidizing agents, leading to the formation of highly functionalized products. The presence of an electron-withdrawing group like the methyl carboxylate on the nitrogen atom can influence the susceptibility of the pyrrole ring to oxidation. Studies have shown that pyrrole-2-carboxylates can be oxidized to afford pyrrolinone derivatives.[6] Exposure to atmospheric oxygen over time, especially in the presence of light or metal catalysts, can lead to the formation of colored impurities.

Photodegradation

Many organic molecules are sensitive to light, and pyrrole derivatives have been shown to be photolabile.[1] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions, leading to the degradation of the molecule. The mechanism of photodegradation can be complex, involving direct photolysis or indirect processes mediated by photosensitizers. Research on the photodegradation of pyrroles indicates that the degradation pathway and rate are highly dependent on the substituents on the pyrrole ring.[7]

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 4°C | To minimize the rate of potential degradation reactions.[1] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen, thereby preventing hydrolysis and oxidation.[1] |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Moisture | Store in a dry environment, away from moisture. | To prevent hydrolysis of the ester functional group.[1] |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and contact with skin and eyes. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a general protocol that can be adapted for this compound.

Objective

To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the major degradation products.

Materials and Methods

-

Test Substance: this compound (of known purity)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Methanol (MeOH, HPLC grade)

-

Equipment: HPLC system with a UV/PDA detector, Mass spectrometer (MS), pH meter, Photostability chamber, Temperature-controlled oven, Analytical balance.

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points.

-

Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

-

The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

Use a mass spectrometer to determine the mass of the degradation products, which will aid in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Determine the mass balance to ensure that all degradation products have been accounted for.

-

Based on the mass spectral data and knowledge of the compound's chemistry, propose structures for the major degradation products.

-

Conclusion